molecular formula C7H8FN B123937 2-Fluoro-N-methylaniline CAS No. 1978-38-7

2-Fluoro-N-methylaniline

Cat. No.: B123937
CAS No.: 1978-38-7
M. Wt: 125.14 g/mol
InChI Key: LDVAIJZDACHGML-UHFFFAOYSA-N
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Description

Contextualizing Fluoroaromatic Amines in Organic Synthesis and Applied Chemistry

Fluoroaromatic amines, a class of compounds to which 2-fluoro-N-methylaniline belongs, hold a pivotal position in organic synthesis and applied chemistry. The introduction of fluorine into aromatic systems can significantly alter a molecule's physical, chemical, and biological properties. nih.gov This is attributed to fluorine's high electronegativity, which influences the reactivity of the aromatic ring. innospk.com

The synthesis of selectively fluorinated molecules has been a notable challenge in organic chemistry, driving the development of novel fluorinating reagents and methodologies. researchgate.net Historically, the Schiemann reaction, involving the thermal decomposition of diazonium fluoroborates, and nucleophilic halogen exchange reactions using potassium fluoride (B91410) have been important methods for producing fluoroaromatic compounds. nih.gov More recently, N-fluoro compounds have gained prominence as effective and often more manageable fluorinating agents compared to elemental fluorine. researchgate.netrsc.org

The applications of fluoroaromatic amines are widespread. They are integral to the production of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comgithub.com In medicinal chemistry, the incorporation of fluorine can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The carbon-fluorine bond is the strongest in organic chemistry, which can lead to increased metabolic stability. nih.gov In material science, fluorinated compounds are used to create polymers and coatings with improved thermal stability, chemical resistance, and durability.

Strategic Importance of this compound as a Versatile Chemical Building Block

This compound serves as a crucial and versatile intermediate in the synthesis of more complex molecules. chemimpex.com Its unique substitution pattern makes it a valuable precursor in various chemical transformations, including oxidation, reduction, and substitution reactions.

The presence of the fluorine atom at the ortho position influences the regioselectivity of subsequent reactions. For instance, in electrophilic aromatic substitution reactions, the fluorine atom typically directs incoming electrophiles to the para position, while the N-methyl group can sterically hinder substitution at the other ortho position. This directing effect is a key advantage in designing synthetic routes to specific target molecules.

The compound's utility is particularly evident in the pharmaceutical and agrochemical industries. It is a key intermediate in the synthesis of a variety of pharmaceutical compounds, including those targeting neurological disorders. The fluorine atom can be a critical element in modulating the biological activity of these molecules. chemimpex.com Similarly, in the agrochemical sector, this compound is used in the development of new herbicides and pesticides. chemimpex.com Its role extends to material science, where it is incorporated into the formulation of high-performance polymers and coatings.

A common synthetic route to this compound involves the methylation of 2-fluoroaniline (B146934). One environmentally friendly approach utilizes dimethyl carbonate in the presence of a basic molecular sieve catalyst, offering high yields and avoiding the use of toxic methylating agents. chemicalbook.com

Evolution of Research Trends Pertaining to ortho-Fluoroaniline Derivatives

Research involving ortho-fluoroaniline derivatives has seen significant evolution, driven by the need for more efficient and selective synthetic methods and a deeper understanding of their properties. Early research focused on fundamental synthesis and characterization. dtic.mil More recent trends highlight the development of advanced catalytic systems and novel reaction pathways.

For example, recent studies have explored domino reaction strategies for the facile and modular construction of functionalized ortho-fluoroanilines, addressing the challenges of regioselectivity in traditional fluorination methods. rsc.org These modern approaches aim for atom- and cost-efficiency, as well as environmental friendliness. rsc.org

The influence of the ortho-fluoro substituent on the molecular structure and properties of aniline (B41778) derivatives has also been a subject of detailed investigation. Spectroscopic and computational studies have been employed to understand the intramolecular interactions, such as potential hydrogen bonding between the amine hydrogen and the fluorine atom, which can affect the conformation and reactivity of the molecule. umanitoba.ca

Furthermore, the development of catalysts for specific transformations of ortho-fluoroaniline derivatives is an active area of research. This includes catalysts for N-methylation reactions using sustainable C1 sources like methanol, and for cross-coupling reactions to build more complex molecular architectures. rsc.orgnih.govresearchgate.net The ongoing exploration of the reactivity and applications of ortho-fluoroaniline derivatives continues to expand their role in various fields of chemical science. tandfonline.comasianpubs.orgsci-hub.se

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1978-38-7 innospk.comchemimpex.comnih.gov
Molecular Formula C₇H₈FN innospk.comchemimpex.comnih.gov
Molecular Weight 125.14 g/mol innospk.comnih.gov
Appearance Colorless to light yellow clear liquid innospk.comchemimpex.com
Density 1.1 g/cm³ innospk.comchemimpex.com
Boiling Point 87-88 °C innospk.com
Flash Point 62.9 °C innospk.com
Refractive Index n20/D 1.54 innospk.comchemimpex.com
Purity ≥ 98% chemimpex.comtcichemicals.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-N-methylaniline
Source PubChem
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InChI

InChI=1S/C7H8FN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVAIJZDACHGML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374600
Record name 2-Fluoro-N-methylaniline
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Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1978-38-7
Record name 2-Fluoro-N-methylbenzenamine
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Record name 2-Fluoro-N-methylaniline
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Record name 2-Fluoro-N-methylaniline
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Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Fluoro N Methylaniline

Mechanistic Investigations of Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of 2-Fluoro-N-methylaniline in aromatic substitution reactions is governed by the interplay of the electronic effects of its two substituents: the fluorine atom and the N-methylamino group. These substituents influence the reaction mechanism and the regioselectivity of both electrophilic and nucleophilic attacks on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) provides a pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is favored when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups. chemistrysteps.com The mechanism is typically a two-step addition-elimination process, where the nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.comdalalinstitute.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com In the context of this compound, the fluorine atom can serve as the leaving group, particularly if there are additional electron-withdrawing groups on the ring to stabilize the anionic intermediate. masterorganicchemistry.com The rate of nucleophilic aromatic substitution is often enhanced by the high electronegativity of fluorine, which polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. youtube.com

Influence of Fluorine Substitution on Aromatic Reactivity and Regioselectivity

The presence of a fluorine atom on the aromatic ring of this compound has a profound impact on its reactivity and the regioselectivity of substitution reactions. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the aromatic ring towards electrophilic attack by reducing its electron density. researchgate.net This deactivation makes reactions like nitration or halogenation slower compared to unsubstituted aniline (B41778).

Despite its deactivating inductive effect, the fluorine atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). nih.gov This resonance effect increases the electron density at the ortho and para positions relative to the meta position. libretexts.org Consequently, in electrophilic aromatic substitution reactions, the fluorine atom directs incoming electrophiles to the ortho and para positions. libretexts.org In this compound, the powerful ortho, para-directing effect of the N-methyl group will reinforce the directing effect of the fluorine atom, leading to a high degree of regioselectivity for substitution at the positions ortho and para to the N-methyl group.

The table below summarizes the directing effects of the substituents in this compound for electrophilic aromatic substitution.

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-FElectron-withdrawing (-I)Electron-donating (+R)Deactivatingortho, para
-NHCH3Electron-withdrawing (-I)Strongly electron-donating (+R)Activatingortho, para

C-H Functionalization of N-Methylaniline Derivatives

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of new bonds by converting C-H bonds into C-C, C-N, or C-O bonds, thus avoiding the need for pre-functionalized starting materials. nih.gov For N-methylaniline derivatives, C-H functionalization can occur at the aromatic ring or at the N-methyl group. The regioselectivity of aromatic C-H functionalization is often guided by the electronic properties of the substituents on the ring or through the use of directing groups. researchgate.net

Asymmetric Carbene Insertion Reactions in N-Adjacent C(sp3)-H Bonds

A notable example of C-H functionalization in N-methylaniline derivatives is the asymmetric insertion of carbenes into the C(sp³)-H bonds of the N-methyl group. This reaction provides a direct route to chiral β-amino acids and their derivatives. nih.gov The reaction is typically catalyzed by transition metal complexes, such as those of rhodium or iridium, in the presence of a chiral ligand. nih.govrsc.org The mechanism involves the formation of a metal-carbene intermediate, which then undergoes insertion into a C-H bond of the N-methyl group. The chiral catalyst environment controls the stereochemistry of the newly formed stereocenter. While this reaction has been demonstrated for various N-methylaniline derivatives, specific studies on this compound are not extensively reported. However, the general principles of this methodology are expected to be applicable.

Palladium-Catalyzed Cross-Coupling Reactions Involving Fluoroanilines

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Fluoroanilines, including this compound, can participate in these reactions in several ways. The C-F bond, although strong, can be activated under certain palladium-catalyzed conditions, allowing the fluorine to act as a leaving group in Suzuki or Stille-type couplings. rsc.org More commonly, the C-H bonds of the fluoroaniline (B8554772) can be functionalized, or the amino group can participate in Buchwald-Hartwig amination reactions. nih.gov

The electronic properties of the fluoroaniline substrate can influence the efficiency of these cross-coupling reactions. The electron-withdrawing nature of the fluorine atom can affect the oxidative addition and reductive elimination steps in the catalytic cycle. mdpi.com The table below provides a summary of potential palladium-catalyzed cross-coupling reactions involving a hypothetical fluoroaniline.

Reaction NameCoupling PartnersKey Features
Suzuki-Miyaura CouplingOrganoboron compoundC-C bond formation. nih.gov
Stille CouplingOrganotin compoundC-C bond formation.
Buchwald-Hartwig AminationAmine or aniline derivativeC-N bond formation. nih.gov
C-H ArylationAryl halide or pseudohalideDirect C-C bond formation via C-H activation.

Amine-Surface Chemistry and Catalytic Activation Mechanisms on Metal Surfaces

The study of the interaction of amines with metal surfaces is crucial for understanding heterogeneous catalysis, which is widely used in industrial processes. The adsorption and reaction of N-methylaniline on metal surfaces, such as platinum, have been investigated as model systems to elucidate the mechanisms of catalytic activation. nih.gov The interaction of the amine with the metal surface can occur through the lone pair of electrons on the nitrogen atom or through the π-system of the aromatic ring. nih.gov

At low coverages, N-methylaniline tends to adsorb with the phenyl ring parallel to the metal surface, facilitating the cleavage of C-N and C-H bonds. nih.gov At higher coverages, the molecules may adopt a more upright orientation, with the nitrogen atom interacting more directly with the surface. nih.gov The presence of a fluorine substituent in this compound could influence its adsorption geometry and reactivity on the metal surface due to steric and electronic effects. The strong C-F bond is generally stable under these conditions, but the fluorine atom may alter the electronic properties of the aromatic ring and the N-methylamino group, thereby affecting the catalytic activation pathways. nih.gov

Spectroscopic Characterization and Advanced Computational Studies of 2 Fluoro N Methylaniline

Application of Advanced Spectroscopic Techniques for Structural Elucidation

The structural elucidation of 2-Fluoro-N-methylaniline is achieved through the synergistic use of several key spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, vibrational spectroscopy identifies functional groups and conformational details, and mass spectrometry determines the molecular mass and fragmentation patterns.

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals for the aromatic protons, the N-H proton, and the N-methyl protons. The aromatic protons typically appear in the downfield region (δ 6.5-7.5 ppm) and show complex splitting patterns (multiplets) due to spin-spin coupling with each other and with the adjacent fluorine atom. The N-H proton signal would appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration, while the N-methyl protons would give rise to a singlet or a doublet (if coupled to the N-H proton) around δ 2.8-3.0 ppm.

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The presence of the electron-withdrawing fluorine atom significantly influences the chemical shifts of the aromatic carbons. The carbon atom directly bonded to the fluorine (C2) shows a characteristic large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240-250 Hz, resulting in a doublet. rsc.org The other aromatic carbons also exhibit smaller couplings to the fluorine atom. The N-methyl carbon signal appears in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound Note: These are predicted values based on analogous compounds and spectral databases. Actual experimental values may vary.

Atom Technique Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H ¹H NMR 6.5 - 7.2 Multiplet (m) JHH, JHF
N-H ¹H NMR ~3.6 (variable) Broad Singlet (br s) -
N-CH₃ ¹H NMR ~2.8 Singlet (s) or Doublet (d) JHNCH if coupled
C-F (C2) ¹³C NMR ~155 Doublet (d) ¹JCF ≈ 245
C-N (C1) ¹³C NMR ~140 Doublet (d) ²JCF ≈ 15-20
Aromatic-C ¹³C NMR 115 - 125 Doublet (d) or Multiplet (m) JCF

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. researchgate.net

The FT-IR spectrum is particularly useful for identifying polar bonds. Key absorptions for this compound would include:

N-H Stretching: A moderate to sharp band in the region of 3350-3450 cm⁻¹.

Aromatic C-H Stretching: Multiple sharp bands appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands corresponding to the methyl group just below 3000 cm⁻¹.

C=C Aromatic Ring Stretching: Several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-N Stretching: A band in the 1250-1350 cm⁻¹ region.

C-F Stretching: A strong, characteristic absorption in the 1200-1300 cm⁻¹ range. researchgate.net

Raman spectroscopy, which is sensitive to non-polar bonds, complements the FT-IR data. It is particularly effective for observing the symmetric vibrations of the aromatic ring and the C-C backbone. The combination of both techniques allows for a more complete assignment of the vibrational modes and can provide insights into the molecule's conformation.

Table 2: Characteristic Vibrational Frequencies for this compound Note: Frequencies are approximate and based on data from similar substituted anilines.

Vibrational Mode Technique Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch FT-IR 3350 - 3450 Medium
Aromatic C-H Stretch FT-IR, Raman 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch (CH₃) FT-IR, Raman 2850 - 2980 Medium
C=C Aromatic Stretch FT-IR, Raman 1450 - 1600 Strong-Medium
N-H Bend FT-IR 1500 - 1580 Medium
C-N Stretch FT-IR, Raman 1250 - 1350 Strong-Medium

Mass spectrometry (MS) is a destructive analytical technique that provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern. nih.gov For this compound (C₇H₈FN), the molecular weight is 125.14 g/mol . chemimpex.com

In an electron ionization (EI) mass spectrum, this compound would produce a molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 125. This peak confirms the molecular formula. The molecular ion is often unstable and undergoes fragmentation to produce smaller, charged fragments. chemguide.co.uklibretexts.org Common fragmentation pathways for anilines include:

Loss of a methyl group: Cleavage of the N-CH₃ bond would result in a significant fragment at m/z 110 ([M-15]⁺).

Alpha-cleavage: Fission of the C-C bond adjacent to the amine can also occur.

Loss of HCN: A common rearrangement in anilines can lead to the expulsion of a neutral hydrogen cyanide molecule, resulting in a fragment at m/z 98 ([M-27]⁺).

The relative abundance of these fragment ions provides a unique fingerprint that helps to confirm the identity of the molecule.

Table 3: Expected Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity Notes
125 [C₇H₈FN]⁺• Molecular Ion (M⁺•)
110 [M - CH₃]⁺ Loss of a methyl radical
98 [M - HCN]⁺• Loss of neutral hydrogen cyanide

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry serves as a powerful complement to experimental spectroscopy, providing a theoretical framework to understand the electronic properties, reactivity, and dynamic behavior of this compound at the atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. chemrxiv.org By solving approximations of the Schrödinger equation, DFT can calculate various molecular properties, including optimized geometry, vibrational frequencies, and electronic orbital energies.

For this compound, DFT calculations, often using a basis set like B3LYP/6-311+G**, can predict its structural parameters (bond lengths and angles) and vibrational spectra with high accuracy, aiding in the assignment of experimental FT-IR and Raman bands. researchgate.net

Furthermore, DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) maps can also be generated from DFT calculations. researchgate.net These maps visualize the electron density distribution, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the MEP map would likely show negative potential around the electronegative fluorine and nitrogen atoms, indicating sites susceptible to electrophilic attack, while the N-H proton would show a positive potential, indicating a site for nucleophilic interaction or hydrogen bonding. thaiscience.info

Table 4: Representative Data from DFT Calculations on Substituted Anilines Note: Values are illustrative and based on studies of similar molecules like m-fluoroaniline.

Parameter Description Typical Calculated Value
E(HOMO) Energy of the Highest Occupied Molecular Orbital ~ -5.5 to -6.5 eV
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital ~ -0.5 to 0.5 eV
HOMO-LUMO Gap (ΔE) E(LUMO) - E(HOMO) ~ 5.0 to 6.0 eV
Dipole Moment (µ) Measure of molecular polarity ~ 2.0 - 3.0 Debye
Chemical Hardness (η) (E(LUMO) - E(HOMO)) / 2 ~ 2.5 to 3.0 eV

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent like water or chloroform).

For this compound, MD simulations could be used to explore its conformational landscape. This would involve studying the rotation around the C-N bond and the inversion of the amine group, providing insight into the relative energies and populations of different conformers.

Additionally, MD simulations are invaluable for studying intermolecular interactions. By simulating this compound in a solvent, one could analyze the formation and lifetime of hydrogen bonds between the N-H group and solvent molecules. This information is crucial for understanding its solubility, reactivity in solution, and how it might interact with biological receptors or other molecules in a complex system.

Prediction of Spectroscopic Parameters via Theoretical Calculations

Theoretical calculations have become an indispensable tool in the field of spectroscopy, providing deep insights into the molecular structure and vibrational dynamics of compounds. For this compound, quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are employed to predict its spectroscopic parameters. These computational approaches allow for the calculation of optimized molecular geometry, vibrational frequencies, and NMR chemical shifts, which are crucial for the interpretation of experimental spectra.

The accuracy of these predictions is highly dependent on the level of theory and the basis set used. A common and effective approach involves the use of the B3LYP functional with a 6-311++G(d,p) basis set. scispace.comkau.edu.sa This combination is well-regarded for its ability to provide a good balance between computational cost and accuracy for organic molecules. semanticscholar.org Calculations performed at this level can elucidate the geometric parameters (bond lengths and angles) and the resulting vibrational modes.

Theoretical vibrational frequencies are often systematically higher than experimental values due to the calculations being based on a harmonic model and being performed for a molecule in isolation. To bridge this gap, the calculated frequencies are typically scaled using empirical scale factors, which improves the agreement with experimental data. nist.gov

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. longdom.orgresearchgate.net These calculated shifts are then compared to experimental data, often showing a strong linear correlation, which aids in the definitive assignment of chemical shifts to specific nuclei within the molecule.

While specific published research focusing exclusively on the comprehensive theoretical spectroscopic prediction for this compound is not abundant, the methodologies are well-established through studies on analogous compounds such as 2-chloro-6-methylaniline, 4-chloro-2-fluoroaniline, and other aniline (B41778) derivatives. scispace.comresearchgate.net The findings from these related studies provide a robust framework for understanding the expected spectroscopic behavior of this compound.

Detailed Research Findings

Computational studies on substituted anilines consistently demonstrate the power of DFT in predicting spectroscopic properties. For instance, in studies of similar molecules, the B3LYP/6-311++G(d,p) level of theory has been shown to yield vibrational wavenumbers and geometric parameters that are in excellent agreement with experimental FT-IR, FT-Raman, and X-ray diffraction data. kau.edu.sa

The calculated vibrational spectra allow for a detailed assignment of fundamental vibrational modes. For this compound, this would include the characteristic stretching vibrations of the N-H and C-H bonds, the in-plane and out-of-plane bending modes, and the vibrations associated with the benzene (B151609) ring. The influence of the fluorine and N-methyl substituents on the vibrational frequencies of the aniline core can be systematically analyzed.

Furthermore, theoretical calculations provide access to electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for understanding the chemical reactivity and electronic transitions of the molecule.

The following tables represent the type of data that would be generated from such theoretical calculations for this compound, based on established methodologies for similar compounds.

Table 1: Illustrative Predicted Vibrational Frequencies for this compound (DFT/B3LYP/6-311++G(d,p)) This table is a representative example of calculated data and is not from a specific published study on this molecule.

Vibrational ModeCalculated Wavenumber (cm⁻¹)Scaled Wavenumber (cm⁻¹)Assignment
ν(N-H)35203449N-H stretching
ν(C-H) aromatic31103048Aromatic C-H stretching
ν(C-H) methyl29852925Methyl C-H stretching
ν(C=C)16151583Aromatic C=C stretching
δ(N-H)15301499N-H in-plane bending
δ(C-H) methyl14601431Methyl C-H bending
ν(C-N)13251298C-N stretching
ν(C-F)12501225C-F stretching

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (GIAO Method) This table is a representative example of calculated data and is not from a specific published study on this molecule.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-137.5
C2-152.1 (JC-F)
C36.95115.8
C47.15124.5
C56.80119.0
C67.05121.3
N-H4.10-
N-CH₃2.9031.2

These predictive studies are fundamental for a complete spectroscopic characterization, offering a theoretical foundation that complements and enhances the interpretation of experimental results.

Applications of 2 Fluoro N Methylaniline in Advanced Chemical Synthesis and Materials Science

Utilization as a Versatile Intermediate in Complex Molecule Synthesis

2-Fluoro-N-methylaniline is a highly valued intermediate in organic synthesis due to its enhanced reactivity and stability, which facilitates a variety of chemical transformations. chemimpex.comresearchgate.net The presence of the fluorine atom can influence the molecule's electronic properties, bioavailability, and metabolic stability when incorporated into larger, more complex structures. nbinno.com This makes it a crucial component in the multi-step synthesis of sophisticated organic compounds, particularly in the pharmaceutical industry.

Research has highlighted its role as a precursor in the development of Active Pharmaceutical Ingredients (APIs). chemimpex.comnbinno.com It is particularly utilized in the synthesis of drugs targeting neurological disorders. chemimpex.com Furthermore, it has been identified as a key reactant in the preparation of muscarinic agonists, which are compounds that stimulate muscarinic acetylcholine (B1216132) receptors, playing a role in the nervous system. chemicalbook.com The compound's structure allows for precise modifications, enabling chemists to fine-tune the biological activity of the final therapeutic agents. chemimpex.comchemicalbook.com Beyond pharmaceuticals, its utility extends to the synthesis of a broad range of other aromatic compounds essential for various chemical industries. chemimpex.com

Table 1: Examples of Complex Molecule Synthesis Involving Fluorinated Anilines

Precursor ClassSynthesized Molecule ClassKey Reaction TypePotential Application Area
Fluoro anilinesFluoro phenyl 1,2,3-triazolesDiazotization followed by click chemistryAntifungal agents
This compoundMuscarinic agonistsMulti-step organic synthesisNeurology, Pharmacology
o-FluoroanilineN-methyl-2-fluoroanilineN-methylationChemical Intermediate
Fluorinated anilinesSulfur-containing heterocyclesCycloaddition reactionsMedicinal Chemistry

Detailed research findings demonstrate that the N-methylation of 2-fluoroaniline (B146934) is an efficient route to produce this compound with high purity (often exceeding 99.0%) and yield. nbinno.comchemicalbook.com Environmentally conscious methods using dimethyl carbonate and a basic molecular sieve catalyst are favored for this transformation. nbinno.com The resulting high-purity intermediate is critical for its efficacy in subsequent complex syntheses where impurities could hinder reaction pathways or contaminate the final product. nbinno.com

Role in the Development of Specialty Chemicals and Dyes

The unique properties of this compound make it an important intermediate in the production of various specialty chemicals, including pigments and dyes. chemimpex.com Its structure is particularly amenable to the synthesis of azo dyes, a major class of synthetic colorants known for their vibrant colors and excellent stability. chemicalbook.comnbinno.com

Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings. The synthesis typically involves a diazotization reaction of an aromatic amine, followed by a coupling reaction with another electron-rich aromatic compound. nbinno.com As a derivative of aniline (B41778), this compound can serve as the amine component in this process. The inclusion of the fluorine atom in the dye's molecular structure can significantly enhance properties such as lightfastness, thermal stability, and color intensity. chemicalbook.comnbinno.com This leads to the creation of high-performance colorants suitable for demanding applications in textiles, plastics, and coatings. nbinno.com

Table 2: Influence of Fluorine Substitution in Azo Dye Properties

PropertyInfluence of FluorineRationale
Color Intensity Can enhance color depth and vibrancy.The electronegativity of fluorine alters the electronic distribution of the chromophore.
Lightfastness Often improves resistance to fading from light exposure.The strong carbon-fluorine bond increases the molecule's stability against UV degradation.
Solubility Can be modified to suit specific solvent systems.Fluorine substitution affects the molecule's polarity and intermolecular interactions.
Thermal Stability Generally increases resistance to heat-induced degradation.Enhanced molecular stability from the C-F bond.

The controlled reactivity of this compound allows for its incorporation into diverse dye structures, enabling the production of a wide palette of colors with superior performance characteristics for high-value industries. chemimpex.comchemicalbook.com

Incorporation into Polymeric Materials and Coatings

In the field of materials science, this compound and its derivatives are utilized in the formulation of advanced polymers and coatings designed for specialized applications. chemimpex.comnbinno.com The incorporation of fluorinated monomers into polymer chains can impart a range of desirable properties, including enhanced durability, high thermal stability, and increased chemical resistance. chemimpex.comnbinno.com

Fluorinated polymers are known for their low surface energy, which translates to properties like hydrophobicity and oleophobicity, making them ideal for protective coatings. nih.gov While this compound itself is a small molecule, it serves as a building block for creating these high-performance polymers. Its chemical structure can be integrated into polymer backbones or used to create functional side chains that modify the bulk properties of the material. For instance, its utility extends to formulating specialty polymers and resins that exhibit improved thermal and chemical resistance. nbinno.com

Research into the electropolymerization of related compounds, such as 2-fluoroaniline, has shown the feasibility of producing fluorinated polyanilines. researchgate.net These materials are a class of conductive polymers. The level of fluorination in these copolymers can be controlled during synthesis, which in turn tunes the material's properties. researchgate.net Such polymers are investigated for applications where electrical conductivity combined with the stability offered by fluorination is required. The presence of fluorine can also impart specific nanomorphologies in the resulting polymer, influencing its final characteristics and performance. sapub.org

Exploration in Opto-Electrical Materials

The exploration of fluorinated aniline derivatives, including structures related to this compound, is an active area of research in the development of materials for opto-electrical applications. These materials are designed to interact with light and electricity and are foundational to technologies like organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) devices. researchgate.net

Aniline derivatives are recognized as important building blocks for the synthesis of organic compounds used in these technologies. researchgate.net Specifically, functionalized aromatic amines form the core of many molecules used as charge-transporting or light-emitting layers in OLEDs. nbinno.com The introduction of fluorine atoms into these molecules is a common strategy to precisely tune their electronic and optical properties, which is crucial for achieving high efficiency, long operational lifetimes, and specific emission colors in OLED devices. nbinno.com While direct application of this compound in commercial OLEDs is not widely documented, the study of fluorinated anilines as a class is pertinent to the field. researchgate.net

Furthermore, research on fluorinated anilines has extended to their potential as NLO materials. researchgate.net NLO materials can alter the properties of light that passes through them and are essential for applications in telecommunications and photonics. Computational and experimental studies on various fluorinated aniline derivatives investigate how their molecular structure correlates with their hyperpolarizability—a measure of NLO activity. researchgate.net Additionally, the electropolymerization of highly fluorinated anilines, such as perfluorinated aniline, has been used to create hydrophobic, conductive polymer layers that act as stable ion-to-electron transducers in electrochemical sensors, demonstrating their utility in specialized electronic devices. bue.edu.eg

Role of 2 Fluoro N Methylaniline in Medicinal Chemistry and Agrochemical Development

Design and Synthesis of Active Pharmaceutical Ingredients (APIs)

In the pharmaceutical sector, 2-Fluoro-N-methylaniline is utilized as an intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). chemimpex.comchemimpex.com Its structure is incorporated into drug candidates to fine-tune their pharmacological profiles. The compound is particularly noted for its application in the development of drugs targeting neurological disorders. chemimpex.com

The strategic incorporation of fluorine into drug candidates is a well-established method in medicinal chemistry to enhance a molecule's pharmacokinetic properties. tandfonline.combohrium.com The fluorine atom in this compound contributes to these beneficial modifications.

Lipophilicity: The substitution of a hydrogen atom with fluorine generally increases the lipophilicity of a molecule. pharmacyjournal.orgbenthamscience.com This increased lipophilicity can enhance the ability of a drug to permeate biological membranes, which can lead to improved oral bioavailability. tandfonline.compharmacyjournal.org However, chemists must balance this, as excessive lipophilicity can sometimes lead to reduced aqueous solubility. pharmacyjournal.org

Bioavailability: Fluorine's high electronegativity can influence the basicity of nearby functional groups, such as the nitrogen in an amine. tandfonline.combohrium.com Lowering the basicity can improve a compound's bioavailability by allowing for better membrane permeation. tandfonline.com Judicious placement of fluorine has been shown in several discovery programs to improve oral bioavailability and systemic exposure of drug candidates. pharmacyjournal.org

PropertyInfluence of Fluorine Substitution
Lipophilicity Generally increases, potentially improving membrane permeability. pharmacyjournal.orgbenthamscience.com
Bioavailability Can be improved by modulating lipophilicity and reducing the basicity of adjacent amines. tandfonline.compharmacyjournal.org
Metabolic Stability Increases due to the high strength of the C-F bond, blocking oxidative metabolism. tandfonline.combohrium.com

This compound is explicitly identified as an aniline (B41778) derivative used in the preparation of pharmaceutical compounds such as muscarinic agonists. chemicalbook.com Muscarinic agonists are a class of drugs that activate muscarinic acetylcholine (B1216132) receptors, which are involved in functions of the parasympathetic nervous system. nih.gov These agents are used to treat conditions like urinary retention, glaucoma, and are investigated for their potential in managing Alzheimer's disease. nih.gov

The fluoroaniline (B8554772) scaffold, of which this compound is a member, is actively being explored in the development of novel therapeutic agents. In oncology research, a hybrid drug design approach has been used to develop new anticancer agents that function as MERTK inhibitors. nih.gov This research utilized a related compound, 3-fluoro-4-(1-methylpiperidin-4-yl)aniline, as a key intermediate, demonstrating the value of the fluorinated aniline core in modern cancer drug discovery. nih.gov Other research has focused on synthesizing novel 3-fluoro-4-morpholinoaniline derivatives as potential anti-cancer agents for breast cancer cells. researchgate.net These efforts highlight the importance of fluorinated aniline structures in creating molecules with potential therapeutic benefits in oncology. nih.govresearchgate.net

Application in Agrochemical Synthesis and Development

Beyond pharmaceuticals, this compound is a key intermediate in the agrochemical industry. chemimpex.com It is used in the synthesis of modern crop protection agents, including herbicides and pesticides. chemimpex.commyskinrecipes.com The incorporation of fluorine into the molecular structure of these agents is a critical strategy for enhancing their performance and stability. nbinno.comdntb.gov.ua

A significant application of this compound is as a direct precursor in the synthesis of the herbicide Metamifop. google.com Metamifop is an aryloxyphenoxypropionate (AOPP) herbicide used for post-emergence control of weeds in paddy fields. nih.gov The synthesis involves a final amidation step where an activated acid derivative is reacted with N-methyl-2-fluoroaniline to generate the final Metamifop molecule. google.compatsnap.com This specific use underscores the industrial importance of this compound as a building block for high-value, specialized agrochemicals. google.com

The presence of a fluorine atom, as provided by the this compound starting material, confers significant advantages to the final agrochemical product. The introduction of fluorine into an active ingredient can enhance its biological activity and stability. rhhz.netresearchgate.net

Key enhancements include:

Improved Biological Activity: Fluorine's electronic properties can lead to stronger binding of the agrochemical to its target enzyme or receptor in the pest or weed. researchgate.net

Enhanced Stability: The strength of the carbon-fluorine bond increases the molecule's resistance to chemical and metabolic degradation, potentially leading to greater persistence when required for effective pest control. nbinno.comrhhz.net

Increased Lipophilicity: Fluorination can increase the lipophilicity of the compound, which can improve its ability to penetrate the waxy outer layers of plant leaves or the exoskeleton of insects. nbinno.com

These modifications contribute to the development of more effective and robust crop protection agents, which are vital for modern agriculture. chemimpex.comnbinno.com

Strategies for Selective Fluorination in Drug Design

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance a molecule's pharmacological profile. nih.goveurekaselect.comresearchgate.net This is due to the unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond. researchgate.net These characteristics can influence a compound's lipophilicity, metabolic stability, bioavailability, and binding affinity to its target. Consequently, selective fluorination is a key tactic in the development of new therapeutic and agrochemical agents. nih.govnih.govnih.govresearchgate.net

Aniline derivatives, such as this compound, represent an important class of precursors for these modifications. The presence of the fluorine atom and the amine group on the aromatic ring provides versatile handles for further chemical synthesis. In agrochemical development, for instance, fluorinated anilines are used as building blocks for creating more potent and effective herbicides and pesticides, designed to have improved efficacy and targeted action. nbinno.comnbinno.com The strategic placement of fluorine can block metabolic pathways that would otherwise deactivate the compound, thereby prolonging its activity. researchgate.net

In drug design, late-stage fluorination has become an increasingly important approach. This involves introducing a fluorine atom into a complex, biologically active molecule at a late step in the synthesis. This allows chemists to create analogues of existing drugs or lead compounds with potentially improved properties, such as enhanced metabolic stability or better membrane permeability. researchgate.net

Positron Emission Tomography (PET) Tracer Development and C-¹⁸F Bond Formation

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique crucial for clinical diagnostics and biomedical research. harvard.edunih.gov It relies on the detection of radiation from positron-emitting radionuclides incorporated into biologically active molecules, known as PET tracers. nih.gov Fluorine-18 (B77423) (¹⁸F) is the most clinically relevant and widely used radionuclide for PET due to its favorable physical properties, including a convenient half-life of 109.8 minutes and low positron energy, which allows for high-resolution imaging. nih.govresearchgate.netacs.org

The synthesis of ¹⁸F-labeled PET tracers is a significant challenge in radiochemistry, primarily due to the short half-life of ¹⁸F, which necessitates rapid and efficient chemical reactions. harvard.eduresearchgate.net The formation of the carbon-¹⁸F (C-¹⁸F) bond is the key step in the synthesis of these tracers. Precursors like this compound are relevant to the development of these tracers, particularly for labeling electron-rich aromatic systems.

Historically, the incorporation of ¹⁸F has relied on nucleophilic substitution reactions using [¹⁸F]fluoride, which is the most practical and available source of the isotope. harvard.edu However, traditional nucleophilic aromatic substitution (SₙAr) reactions are generally not suitable for electron-rich aromatic rings, such as aniline derivatives. snmjournals.org This limitation has spurred the development of new methodologies.

Recent advances have focused on transition-metal-mediated radiofluorination, which enables the labeling of a broader range of aromatic compounds, including electron-rich ones. Copper-mediated methods, for example, have been developed to facilitate the nucleophilic ¹⁸F-fluorination of aryl precursors. acs.orgsnmjournals.org One innovative strategy involves the in situ generation of diaryl iodonium salts from simple, stable electron-rich arenes (like aniline derivatives), which then undergo copper-mediated fluorination with [¹⁸F]KF. acs.orgsnmjournals.org This approach allows for the C-H bond of the aromatic ring to be functionalized and subsequently replaced with ¹⁸F under mild conditions. acs.org

Comparison of ¹⁸F-Fluorination Methods for Aromatic Compounds
MethodTypical PrecursorAromatic Ring RequirementKey Features
Nucleophilic Aromatic Substitution (SₙAr)Aryl ring with electron-withdrawing group and leaving group (e.g., -NO₂, -Cl)Electron-deficientClassic method; limited to specific substrates.
Cu-Mediated C-H FluorinationElectron-rich arene (e.g., aniline, anisole derivatives)Electron-richUses stable precursors; proceeds via an in situ generated iodonium salt intermediate. acs.orgsnmjournals.org
Palladium-Mediated FluorinationOrganopalladium complexesBroad scopeEnables late-stage fluorination of complex molecules. harvard.eduresearchgate.net
Silicon-Fluoride Acceptor (SiFA) MethodBiomolecule conjugated to a SiFA building blockVersatileBased on rapid ¹⁸F/¹⁹F isotopic exchange under mild conditions. youtube.com

The development of these advanced labeling strategies is critical for expanding the library of available PET tracers. By enabling the ¹⁸F-labeling of previously inaccessible molecules, researchers can design novel probes to study a wide array of biological processes, such as neurotransmitter receptor density in the brain, which requires tracers with high specific activity. harvard.eduresearchgate.net The ability to label electron-rich structures similar to this compound is essential for creating new diagnostic tools for neurology, oncology, and cardiology.

Biotransformation, Environmental Fate, and Toxicological Considerations of 2 Fluoro N Methylaniline Analogues

Metabolic Pathways and Enzymatic Biotransformation in Biological Systems

The metabolism of N-alkylanilines and fluoroanilines in biological systems is primarily an oxidative process mediated by sophisticated enzyme superfamilies located predominantly in the liver. These reactions modify the compound's structure, generally to increase water solubility and facilitate excretion.

The Cytochrome P450 (P450) superfamily and Flavin-Containing Monooxygenases (FMOs) are the principal enzyme systems responsible for the initial metabolic processing of xenobiotics like 2-Fluoro-N-methylaniline.

Cytochromes P-450 (P450): P450 enzymes are critical in the oxidative metabolism of N,N-dialkylanilines and related compounds. The primary reactions catalyzed by P450s for a compound like this compound would be N-demethylation and aromatic hydroxylation.

N-Demethylation: This process involves the removal of the methyl group from the nitrogen atom. For N,N-dimethylaniline, a close analogue, metabolism by rabbit liver microsomes results in the formation of N-methylaniline and formaldehyde. nih.gov The mechanism of N-dealkylation is a subject of ongoing research, with evidence supporting both single electron transfer (SET) and hydrogen atom transfer (HAT) pathways. nih.govnih.gov The specific P450 isozyme plays a significant role; for instance, CYP2E1 is highly involved in the demethylation of small molecules like nitrosodimethylamine, but as the alkyl group size increases, other isozymes such as CYP2A6, CYP2C, and CYP3A4 become more involved. nih.gov The reaction ultimately produces a primary aniline (B41778) (e.g., 2-fluoroaniline) and formaldehyde.

Hydroxylation: P450 enzymes also introduce hydroxyl (-OH) groups onto the aromatic ring. In studies with 2-fluoroaniline (B146934) and 3-fluoroaniline, hydroxylation occurs preferentially at the para-position (the 4th carbon relative to the amino group). tandfonline.com For 4-fluoroaniline (B128567), both ortho- and para-hydroxylation are significant metabolic routes. tandfonline.com This hydroxylation can lead to the formation of aminophenol derivatives.

Flavin-Containing Monooxygenases (FMOs): FMOs are another class of enzymes that catalyze the oxidation of nitrogen- and sulfur-containing xenobiotics. optibrium.comoptibrium.com These enzymes are involved in N-oxidation, which can be a competing pathway to P450-mediated reactions. nih.gov FMOs catalyze the transfer of an oxygen atom from a flavin adenine (B156593) dinucleotide (FAD) peroxide intermediate to the substrate. optibrium.com For tertiary amines, this can lead to the formation of an N-oxide metabolite. nih.govnih.gov While P450s are often associated with N-dealkylation, FMOs can also play a role, sometimes resulting in the elimination of a fluorine atom at the para position through the formation of a quinone imine intermediate. hyphadiscovery.com

Table 1: Key Enzymatic Reactions in the Metabolism of N-Methylaniline Analogues

Enzyme SuperfamilyKey ReactionSubstrate AnalogueResulting Product(s)
Cytochrome P450N-DemethylationN,N-DimethylanilineN-Methylaniline, Formaldehyde nih.gov
Cytochrome P450Hydroxylation2-Fluoroaniline3-Fluoro-4-aminophenol tandfonline.com
Cytochrome P450Hydroxylation4-Fluoroaniline4-Aminophenol (via defluorination) tandfonline.com
Flavin-Containing MonooxygenaseN-OxidationTertiary AminesTertiary Amine N-Oxide nih.gov

Dehalogenation, the removal of the fluorine atom from the aromatic ring, is a critical step in the metabolism of fluoroanilines. This process can significantly alter the toxicity and reactivity of the resulting metabolites. Microsomal NADPH-dependent dehalogenation of fluoroanilines can proceed through several pathways. nih.gov

One major pathway involves monooxygenation at the fluorinated carbon, leading to the direct release of a fluoride (B91410) ion. nih.gov This reaction forms a highly reactive quinoneimine intermediate. nih.gov In the presence of NADPH, this intermediate can be reduced to a more stable hydroxyaniline derivative. nih.gov

A second dehalogenation route occurs when a fluoro-containing semiquinoneimine metabolite binds to proteins. nih.gov This pathway becomes more prominent as the number of fluorine substituents on the aniline ring increases. nih.gov

A third mechanism involves the formation of a hydroxylated metabolite, which then loses the fluoride ion upon exposure to oxygen. nih.gov Fluorohydroxyanilines where the hydroxyl group is positioned ortho or para to the fluorine atom are particularly unstable and readily release fluoride. nih.gov

Studies on 4-fluoroaniline have shown that para-hydroxylation results in defluorination and the formation of p-hydroxyaniline (4-aminophenol). tandfonline.com In the case of 3-chloro-4-fluoroaniline, metabolism in rats led to the identification of a defluorinated metabolite, 2-chloro-4-N-acetylphenyl sulfate (B86663), indicating that defluorination is followed by hydroxylation and subsequent Phase II conjugation reactions. tandfonline.com

Table 2: Metabolites Formed from Fluoroaniline (B8554772) Analogues

Parent CompoundMetabolic Process(es)Key Metabolite(s)
4-Fluoroanilineortho-Hydroxylation, Sulfation2-Amino-5-fluorophenylsulphate nih.gov
4-Fluoroanilinepara-Hydroxylation, Defluorination, N-Acetylation, ConjugationConjugates of 4-acetamidophenol (paracetamol) nih.gov
3-Chloro-4-fluoroanilineHydroxylation, Sulfation2-Amino-4-chloro-5-fluorophenyl sulfate tandfonline.com
3-Chloro-4-fluoroanilineN-Acetylation, Hydroxylation, Glucuronidation2-Acetamido-4-chloro-5-fluorophenyl glucuronide tandfonline.com
3-Chloro-4-fluoroanilineDefluorination, Hydroxylation, N-Acetylation, Sulfation2-Chloro-4-N-acetylphenyl sulfate tandfonline.com

Biodegradation and Environmental Remediation Studies of Fluoroanilines

The environmental fate of fluoroanilines is largely determined by their susceptibility to microbial degradation. The strong carbon-fluorine bond makes these compounds generally persistent, but various microorganisms have evolved enzymatic machinery to cleave this bond, enabling their use as a source of carbon and nitrogen.

Under aerobic conditions, mixed microbial cultures have demonstrated the ability to degrade fluoroanilines. A bacterial strain identified as Ralstonia sp. FD-1 was found to utilize 4-fluoroaniline as its sole source of carbon and nitrogen. This suggests that specific microbial communities can completely mineralize such compounds.

The key to the biodegradation of these compounds is enzymatic defluorination. Microorganisms employ various enzymes, such as dehalogenases, to cleave the carbon-fluorine bond. researchgate.netnih.gov This process is crucial as it is often the rate-limiting step in the degradation pathway and helps prevent the accumulation of potentially more toxic halogenated intermediates.

Enzymatic defluorination can occur through several mechanisms:

Oxygenase-initiated degradation: In aerobic microorganisms, oxygenases initiate the degradation by incorporating oxygen atoms into the aromatic ring, which destabilizes the C-F bond and facilitates its cleavage.

Hydrolytic dehalogenation: Fluoroacetate dehalogenases, for example, use a catalytic triad (B1167595) of amino acids (Asp-His-Asp) to perform a nucleophilic attack on the carbon atom bearing the fluorine, leading to the release of a fluoride ion. nih.gov

Oxygen-independent cleavage: In anaerobic bacteria, an oxygen-independent enzymatic cleavage of the aryl fluoride bond has been described, involving the activation of the compound to a CoA ester followed by an ATP-dependent defluorination reaction. nih.gov

Effective bioremediation strategies focus on ensuring complete mineralization of the parent compound to CO2, water, and fluoride ions, thus preventing the build-up of partially degraded and potentially harmful metabolites.

Toxicological Assessment and Safety Implications Derived from Structurally Similar Anilines

Direct toxicological data for this compound is limited. Therefore, its potential hazards are often inferred from data on structurally related compounds, such as aniline, chloroanilines, and other fluoroanilines. Aniline and its derivatives are known for their hematotoxicity, particularly their ability to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.

The position and nature of the halogen substituent on the aniline ring influence the compound's toxicity. For instance, the toxicity of chloroanilines in rats varies with the position of the chlorine atom. This variability is also expected for fluoroanilines. The metabolic activation of these compounds, particularly the formation of reactive intermediates like quinoneimines, is believed to be a key factor in their toxicity. nih.gov As noted, the reactivity of these intermediates tends to increase with a greater number of fluoro-substituents, suggesting that polyfluorinated anilines may pose a greater risk of bioactivation. nih.gov

Carcinogenicity and Mutagenicity Concerns in Related Compounds

The toxicological profile of this compound is not extensively documented in publicly accessible literature. However, significant concerns regarding its potential carcinogenicity and mutagenicity can be inferred by examining structurally analogous compounds, particularly aniline and its various substituted derivatives. The principle of read-across, using data from similar chemicals, is a common practice in toxicological assessment.

Aniline, the parent compound, is classified as "Probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC). tandfonline.comnih.govekb.eg This classification is based on sufficient evidence of carcinogenicity in experimental animals, where it has been linked to tumors of the spleen, and strong mechanistic evidence suggesting similar pathways could be relevant to humans. tandfonline.comdcceew.gov.aufishersci.com The carcinogenicity of many aromatic amines, including aniline, is linked to their metabolic activation. A key step is N-hydroxylation, which forms reactive metabolites capable of binding to DNA, leading to DNA adducts, mutations, and potentially initiating cancer. tandfonline.com Exposure to aniline in rats has been shown to cause a significant increase in oxidative DNA damage in the spleen, which may contribute to tumorigenesis. dcceew.gov.au

The addition of substituents to the aniline molecule can significantly alter its toxicological properties. For instance, N-methylation, as seen in N-methylaniline, also raises concerns. A 2023 evaluation by the Polish Bureau for Chemical Substances, under the EU's REACH regulation, proposed classifying N-methylaniline as a suspected carcinogen (Carcinogenic Category 2) and a suspected mutagen (Mutagenic Category 2), based on data from structurally similar compounds like aniline and N,N-dimethylaniline. canada.ca Animal studies have suggested a link between prolonged exposure to N-methylaniline and an increased incidence of tumors, particularly in the bladder. nih.gov

Furthermore, the presence of a halogen, such as fluorine, on the aromatic ring is of toxicological interest. Halogenated anilines have demonstrated mutagenic potential in various studies. mdpi.comnih.gov Specifically, 2-fluoroaniline is suspected of causing genetic defects and cancer. cdc.gov Studies have shown that 4-fluoroaniline is weakly mutagenic in bacterial assays. mdpi.com The position and nature of the halogen substituent play a crucial role in determining the genotoxic potential of the compound.

Given that this compound incorporates both an N-methyl group and a fluorine substituent—structural features present in compounds with known or suspected carcinogenic and mutagenic properties—it is reasonable to have concerns about its long-term toxicity. The combination of the aniline backbone (a known hazard), N-methylation (linked to suspected carcinogenicity/mutagenicity), and fluorination (a feature of other genotoxic anilines) suggests that this compound should be handled with caution as a potential carcinogen and mutagen pending specific experimental data.

Interactive Data Table: Toxicological Classification of this compound Analogues

CompoundIARC ClassificationPrimary Toxicological ConcernsSupporting Evidence/Notes
AnilineGroup 2A (Probably carcinogenic to humans)Carcinogenicity (spleen tumors in rats), GenotoxicityClassification based on sufficient animal evidence and strong mechanistic data. tandfonline.comnih.gov
N-MethylanilineProposed: Carc. 2, Muta. 2 (EU)Suspected Carcinogen and MutagenConcerns based on read-across from aniline and N,N-dimethylaniline. canada.ca
o-Toluidine (2-Methylaniline)Group 1 (Carcinogenic to humans)Carcinogenicity (bladder cancer)A well-established human carcinogen structurally related to aniline.
2-FluoroanilineNot Classified by IARCSuspected of causing cancer and genetic defectsBased on safety data sheet classifications. cdc.gov
4-FluoroanilineNot Classified by IARCWeakly MutagenicDemonstrated weak mutagenic activity in bacterial assays. mdpi.com

Environmental Risk Assessment of Aniline Derivatives

The environmental risk of aniline and its derivatives stems from their widespread industrial use and potential release into air, water, and soil. nih.gov An environmental risk assessment for these compounds considers their environmental fate (persistence, degradation) and ecotoxicity (effects on organisms).

Environmental Fate

The behavior of aniline derivatives in the environment is dictated by processes such as biodegradation, photodegradation, and sorption. Aniline itself is considered readily biodegradable in water under aerobic conditions, with microorganisms in soil and water capable of using it as a carbon and nitrogen source. dcceew.gov.aucdc.gov Its half-life in an industrial river has been reported to be just a few days. dcceew.gov.au Photodegradation in the atmosphere and surface waters is also a significant removal process, with an estimated atmospheric half-life of only a few hours. dcceew.gov.au

However, the introduction of halogen substituents onto the aniline ring generally increases a compound's persistence and resistance to microbial degradation. nih.govekb.egbesjournal.com Chloroanilines, for example, are known to be more persistent than aniline. mdpi.combesjournal.com This increased recalcitrance is due to the strong electron-withdrawing nature of the halogen atom, which can make the aromatic ring less susceptible to the enzymatic attacks that initiate biodegradation. Therefore, it is anticipated that this compound would be more persistent in the environment than aniline itself.

Sorption to soil and sediment is another key factor. As weak bases, the sorption of anilines is pH-dependent, with increased binding to soil organic matter and clays (B1170129) at lower pH values. dcceew.gov.au While aniline has a low octanol-water partition coefficient (Log K_ow) and is not expected to significantly bioaccumulate in aquatic organisms, its derivatives may behave differently depending on their specific properties. dcceew.gov.au

Ecotoxicity

Aniline and its derivatives are recognized as being toxic to aquatic life. dcceew.gov.aunih.gov Acute toxicity has been observed in a range of organisms, including fish, crustaceans (like Daphnia magna), and algae. epa.gov The toxicity of substituted anilines often correlates with their hydrophobicity (Log K_ow), although other structural factors also play a role. Halogenated anilines are generally toxic to aquatic organisms. For instance, 4-chloroaniline (B138754) is significantly more toxic to fish than aniline. nih.govresearchgate.net While specific ecotoxicity data for this compound is scarce, data from related compounds suggest it would likely exhibit high aquatic toxicity.

Risk Assessment

A formal environmental risk assessment compares the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). If the PEC/PNEC ratio exceeds 1, a potential risk to the environment is indicated. Given the widespread use of aniline derivatives, there is potential for their release into wastewater. mdpi.comnih.gov While wastewater treatment plants can partially remove these compounds, their persistence, particularly for halogenated forms, means that they can still be discharged into surface waters. mdpi.com The combination of potential persistence (due to the fluorine atom) and high aquatic toxicity (a characteristic of the aniline class) suggests that this compound could pose a risk to aquatic ecosystems if released without adequate treatment.

Interactive Data Table: Environmental Properties of Aniline and its Analogues

CompoundLog K_owBiodegradabilityAcute Toxicity to Fish (LC50, 96h)
Aniline0.90Readily biodegradable~10.6 - 49 mg/L (Pimephales promelas, Lepomis macrochirus) epa.gov
2-Fluoroaniline1.33Expected to be less biodegradable than anilineData not readily available
4-Fluoroaniline1.33Moderately biodegradable14.4 - 19.9 mg/L (Pimephales promelas) fishersci.com
4-Chloroaniline1.83Not readily biodegradable; persistent~2.4 mg/L (Lepomis macrochirus) nih.gov

Future Research Directions and Emerging Methodologies for 2 Fluoro N Methylaniline

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of 2-fluoro-N-methylaniline and related N-methylated anilines is a key area for optimization. Traditional methods often require harsh conditions or produce significant amounts of undesired byproducts, such as N,N-dimethylaniline. Future research is focused on creating highly selective and efficient catalytic systems that favor mono-N-methylation.

Current research has shown promise in various catalytic approaches. For instance, an environmentally friendly method for the N-methylation of 2-fluoroaniline (B146934) utilizes dimethyl carbonate as a methylating agent with a basic molecular sieve catalyst (NaY), achieving a high yield (99.4%) and purity (99.2%) with minimal byproduct formation (0.29% N,N-dimethyl o-fluoroaniline). chemicalbook.com

Emerging methodologies are exploring the use of transition-metal catalysts, which are effective even under milder conditions. Ruthenium(II) complexes, for example, have been successfully used for the N-methylation of various amines with methanol, which is considered a green C1 source as the only byproduct is water. Similarly, heterogeneous catalysts, such as those based on nickel (Ni/ZnAlOx) or bimetallic systems like palladium-copper (Pd/Cu) nanoparticles on an iron oxide support, are being developed to improve catalyst recovery and reusability, which is crucial for industrial applications. These advanced systems aim to provide high selectivity for mono-methylation, reducing waste and improving the atom economy of the process.

Table 1: Comparison of Catalytic Systems for N-Methylation of Anilines

Catalyst System Methylating Agent Key Advantages Reported Yield/Selectivity
Basic Molecular Sieve (NaY) Dimethyl Carbonate Environmentally friendly, high yield, excellent selectivity. 99.4% yield of N-methyl o-fluoroaniline. chemicalbook.com
Ruthenium(II) Complexes Methanol Operates under mild conditions, uses a green C1 source. High yields for various aniline (B41778) derivatives.
Heterogeneous Nickel (Ni/ZnAlOx) Methanol Catalyst is reusable, selective for mono-methylation. High conversion and selectivity.
Bimetallic Pd/Cu on Fe3O4 Methanol Synergistic catalytic effect, high efficiency. Optimized ratios show high monomethylation efficiency.

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize synthetic chemistry by enabling rapid prediction and optimization of reaction outcomes. For the synthesis of this compound, these technologies can be employed to navigate the complex interplay of catalysts, reagents, solvents, and reaction conditions to maximize yield and minimize impurities.

ML algorithms can be trained on large datasets of chemical reactions to identify patterns that are not immediately obvious to human researchers. These models can predict the selectivity of a reaction by analyzing the steric and electronic properties of the reactants and catalysts. For instance, an AI model could predict the optimal catalyst from a library of candidates for the N-methylation of 2-fluoroaniline, or it could suggest precise temperature and pressure profiles to achieve the desired outcome.

This data-driven approach accelerates the discovery of novel synthetic routes and reduces the need for extensive empirical screening, saving time and resources. As more high-quality reaction data becomes available, the predictive power of these models will continue to improve, leading to more efficient and reliable syntheses of this compound and other valuable chemical intermediates.

Table 2: Potential AI/ML Applications in this compound Synthesis

Application Area AI/ML Tool/Technique Potential Impact
Catalyst Selection Predictive Modeling Identifies the most effective catalyst for high selectivity and yield from a vast chemical space.
Condition Optimization Bayesian Optimization Efficiently determines optimal temperature, pressure, and reagent concentrations.
Reaction Outcome Prediction Neural Networks Predicts reaction yield and byproduct formation with high accuracy.
Synthesis Route Planning Retrosynthesis Algorithms Discovers novel and more efficient synthetic pathways.

Exploration of New Bio-Conjugation and Radiopharmaceutical Applications

The unique properties of the fluorine atom make this compound an attractive building block for advanced applications in medicine and biotechnology. The introduction of fluorine into organic molecules can enhance their metabolic stability, binding affinity, and bioavailability.

One of the most promising future directions is in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. The stable carbon-fluorine bond allows for the incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). By labeling derivatives of this compound with ¹⁸F, new PET tracers could be developed for imaging and diagnosing a variety of diseases, including cancer and neurological disorders. Research is ongoing to develop efficient radiofluorination methods for electron-rich aromatic compounds, which would be applicable to this molecule.

In the field of bioconjugation, aniline derivatives can be used in specific ligation reactions to attach molecules to proteins, antibodies, or other biomolecules. For instance, aniline-catalyzed hydrazone ligation is an efficient method for immobilizing proteins on biosensor surfaces. The this compound scaffold could be incorporated into novel linkers or probes for use in diagnostics and therapeutic delivery systems.

Advanced Studies on Supramolecular Interactions and Material Design

The fluorine atom in this compound can significantly influence its intermolecular interactions, making it a valuable component in supramolecular chemistry and material science. nbinno.comchemimpex.com The high electronegativity of fluorine allows it to participate in non-covalent interactions such as hydrogen bonds and halogen bonds, which can be used to control the self-assembly of molecules into well-defined architectures.

Future research will likely focus on leveraging these interactions to design novel materials with tailored properties. For example, incorporating this compound into polymers could enhance their thermal stability, chemical resistance, and dielectric properties. chemimpex.com Its derivatives could also be explored as building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials where precise control over molecular packing is essential. Understanding how the fluorine atom directs crystal engineering and influences the bulk properties of materials will be key to unlocking its full potential in this field.

Comprehensive Environmental Impact Assessment and Mitigation Strategies for Fluoroaromatics

The widespread use of fluorinated organic compounds, including fluoroaromatics like this compound, necessitates a thorough evaluation of their environmental fate and potential toxicity. The carbon-fluorine bond is one of the strongest in organic chemistry, which can make these compounds resistant to natural degradation processes, leading to persistence in the environment.

Future research must focus on a comprehensive life-cycle assessment of this compound, including its biodegradability, potential for bioaccumulation, and aquatic toxicity. While some data on related compounds suggests potential harm to aquatic organisms, specific studies on this compound are needed.

In parallel, there is a critical need to develop effective mitigation strategies for fluoroaromatic pollutants. Promising approaches include advanced oxidation processes, which use powerful oxidizing agents to break the C-F bond, and bioremediation, which involves the use of specialized microorganisms capable of metabolizing these compounds. Bioaugmentation, the introduction of specific degrading strains into contaminated environments, is a particularly promising strategy that requires further investigation. Developing sustainable and efficient methods to manage the environmental impact of these valuable chemicals is essential for their continued responsible use.

Q & A

Q. Table 1: Synthetic Methods Comparison

MethodReagents/ConditionsYieldPurity Control TechniquesReference
Reductive alkylationMethyl iodide, Na₂CO₃, CH₂Cl₂71%NMR, HPLC
Thiocarbamoyl synthesisTMSCF₃, S, KF, THF, rt88%Column chromatography (PE:EA)
Sulfonamide coupling3-(chlorosulfonyl)benzoyl chloride, RT50–89%TLC, mass spectrometry

Basic: What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Answer:

  • ¹H/¹³C NMR : Essential for confirming substituent positions (e.g., fluorine at C2, methyl group on N). For example, methyl groups in this compound show distinct singlet peaks at ~2.8–3.2 ppm in ¹H NMR .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (125.145 g/mol) and fragmentation patterns. HRMS with ESI ionization is critical for detecting impurities in synthetic batches .
  • HPLC with UV detection : Used to separate and quantify byproducts (e.g., unreacted 2-fluoroaniline) using C18 columns and gradient elution .

Q. Table 2: Key Analytical Parameters

TechniqueParametersApplication ExampleReference
NMR600 MHz, CDCl₃ solventConfirming N-methylation
HRMSESI+, m/z 125.145 [M+H]⁺Detecting synthetic intermediates
HPLCC18 column, acetonitrile/water gradientPurity assessment (>97%)

Advanced: How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

Answer:
DFT calculations (e.g., B3LYP hybrid functional) model electronic structure and frontier molecular orbitals (FMOs):

  • HOMO-LUMO gaps : Fluorine’s electron-withdrawing effect lowers HOMO energy, reducing nucleophilicity at the aromatic ring.
  • Charge distribution : Methyl groups increase electron density on nitrogen, influencing electrophilic substitution patterns .
  • Validation : Compare computed vibrational frequencies (e.g., C-F stretch at ~1200 cm⁻¹) with experimental IR data.

Q. Table 3: DFT Functional Performance

FunctionalBasis SetApplication to this compoundAccuracy (kcal/mol)Reference
B3LYP6-31G(d)Optimizing geometry, dipole moments±2.4
M06-2Xdef2-TZVPPredicting reaction barriers for substitutions±3.1

Advanced: What mechanistic insights can be gained from studying metabolic byproducts of this compound in biological systems?

Answer:
Metabonomic studies (e.g., ¹H NMR of earthworm extracts) reveal:

  • Biomarker identification : Exposure decreases 2-hexyl-5-ethyl-3-furansulfonate and increases inosine monophosphate, indicating oxidative stress .
  • Toxicity pathways : Fluorinated anilines disrupt carbohydrate metabolism (e.g., reduced maltose levels) and energy homeostasis.

Q. Table 4: Key Metabolomic Changes

OrganismExposure DoseObserved Metabolic ShiftBiomarker SignificanceReference
Eisenia veneta10 µg/cm²↓ 2-hexyl-5-ethyl-3-furansulfonate, ↑ IMPOxidative stress response

Advanced: How do substituents influence regioselectivity in reactions involving this compound?

Answer:

  • Electrophilic aromatic substitution (EAS) : Fluorine directs incoming electrophiles to the para position, while the N-methyl group sterically hinders ortho substitution.
  • Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids favors positions activated by fluorine’s inductive effect. For example, this compound reacts at C4 in Pd-catalyzed couplings .

Methodological Note : Use Hammett constants (σₚ for fluorine = +0.06) to predict electronic effects, and steric maps (e.g., A-value of N-methyl = ~1.7 kcal/mol) to assess spatial constraints .

Advanced: How can contradictions in experimental vs. computational data for this compound be resolved?

Answer:

  • Case study : Discrepancies in predicted (DFT) vs. observed pKa values arise from solvation effects. Incorporate implicit solvent models (e.g., SMD) to improve accuracy .
  • Validation : Compare computed NMR chemical shifts (GIAO method) with experimental data to refine functional choices (e.g., CAM-B3LYP for excited states) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-N-methylaniline
Reactant of Route 2
Reactant of Route 2
2-Fluoro-N-methylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.